molecular formula C6H9N3OS B13325332 (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide

Cat. No.: B13325332
M. Wt: 171.22 g/mol
InChI Key: ZGAJNWVJHKVBRT-SCSAIBSYSA-N
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Description

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide is a compound that features an amino group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the specific reaction but often involve controlled temperatures and the use of solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted thiazole derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide include other thiazole derivatives and amino acid derivatives. Examples include:

  • 3-amino-4-methylthiazole
  • 3-amino-2-thiazolylacetic acid

Uniqueness

This compound is unique due to its specific structure, which combines an amino group with a thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide

InChI

InChI=1S/C6H9N3OS/c7-4(1-6(8)10)5-2-11-3-9-5/h2-4H,1,7H2,(H2,8,10)/t4-/m1/s1

InChI Key

ZGAJNWVJHKVBRT-SCSAIBSYSA-N

Isomeric SMILES

C1=C(N=CS1)[C@@H](CC(=O)N)N

Canonical SMILES

C1=C(N=CS1)C(CC(=O)N)N

Origin of Product

United States

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